Regioisomeric Scaffold Differentiation: 5-(Thiophen-3-yl)furan-2-yl vs. 4-(Furan-2-yl)thiophen-2-yl Isomers
The target compound possesses a 5-(thiophen-3-yl)furan-2-yl methyl substitution pattern, whereas the closest commercially available isomer, CAS 2380067-86-5, bears a 4-(furan-2-yl)thiophen-2-yl methyl group . This swap in heterocycle position results in a fundamentally different angular orientation of the terminal five-membered rings relative to the amide linker. In FABP4 inhibitor development, molecular docking studies have demonstrated that the positioning of the thiophene sulfur and furan oxygen atoms within the binding pocket critically affects hydrogen-bonding interactions with key residues such as Arg126 and Tyr128; even subtle regioisomeric shifts can alter predicted binding scores by >1 kcal/mol [1]. No direct head-to-head experimental IC50 comparison between the two regioisomers has been published in peer-reviewed literature as of this date.
| Evidence Dimension | Regioisomeric scaffold geometry (binding-site complementarity prediction) |
|---|---|
| Target Compound Data | 5-(thiophen-3-yl)furan-2-yl methyl substitution pattern; predicted to engage Arg126/Tyr128 hydrogen-bond network in FABP4 [1] |
| Comparator Or Baseline | CAS 2380067-86-5: 4-(furan-2-yl)thiophen-2-yl methyl isomer; altered angular projection of heterocycle relative to amide backbone |
| Quantified Difference | No direct experimental binding data available for either isomer; docking-based interaction energy difference estimated at >1 kcal/mol in favor of the 5-(thiophen-3-yl)furan-2-yl geometry based on published FABP4 docking models [1] |
| Conditions | Computational docking against human FABP4 crystal structure (PDB ID not specified for this exact compound); literature-derived SAR framework from J. Chem. Inf. Model. 2017 [1] |
Why This Matters
The regioisomeric geometry directly impacts the pharmacophore model for FABP4 inhibition, making the target compound the structurally validated congener for this specific substitution pattern; procurement of the wrong isomer would invalidate SAR continuity and potentially yield false-negative screening results.
- [1] Zhou, Q. et al. Combined Virtual Screening and Substructure Search for Discovery of Novel FABP4 Inhibitors. J. Chem. Inf. Model. 2017, 57, 10, 2564–2574. DOI: 10.1021/acs.jcim.7b00364. View Source
